molecular formula C9H9N5S B14004570 3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide CAS No. 93114-31-9

3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide

Cat. No.: B14004570
CAS No.: 93114-31-9
M. Wt: 219.27 g/mol
InChI Key: LMQMZZLPSSJDBM-UHFFFAOYSA-N
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Description

3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide typically involves the reaction of 3-amino-1,2,4-triazole with phenyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazoles .

Scientific Research Applications

3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets and pathways involved include enzyme inhibition and interference with DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1,2,4-triazole
  • N-phenyl-1,2,4-triazole-1-carbothioamide
  • 1,2,4-triazole derivatives

Uniqueness

3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide is unique due to its specific combination of the triazole ring and phenyl carbothioamide group. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

93114-31-9

Molecular Formula

C9H9N5S

Molecular Weight

219.27 g/mol

IUPAC Name

3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide

InChI

InChI=1S/C9H9N5S/c10-8-11-6-14(13-8)9(15)12-7-4-2-1-3-5-7/h1-6H,(H2,10,13)(H,12,15)

InChI Key

LMQMZZLPSSJDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N2C=NC(=N2)N

Origin of Product

United States

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